molecular formula C19H13NO B097878 11-methylbenzo[c]acridine-7-carbaldehyde CAS No. 18936-78-2

11-methylbenzo[c]acridine-7-carbaldehyde

Cat. No.: B097878
CAS No.: 18936-78-2
M. Wt: 271.3 g/mol
InChI Key: UAFDEKZGXRWCOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz©acridine-7-carboxaldehyde, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Benz©acridine-7-carboxaldehyde, 11-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benz©acridine-7-carboxaldehyde, 11-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz©acridine-7-carboxaldehyde, 11-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz©acridine-7-carboxaldehyde, 11-methyl- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The pathways involved may include the activation of apoptotic signals and inhibition of key enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz©acridine-7-carboxaldehyde, 11-methyl- is unique due to the presence of both the carboxaldehyde group at the 7th position and the methyl group at the 11th position.

Properties

CAS No.

18936-78-2

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

11-methylbenzo[c]acridine-7-carbaldehyde

InChI

InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3

InChI Key

UAFDEKZGXRWCOX-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O

Key on ui other cas no.

18936-78-2

Origin of Product

United States

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